Methyl 2-chloromethyl-4-fluorobenzoate

Description

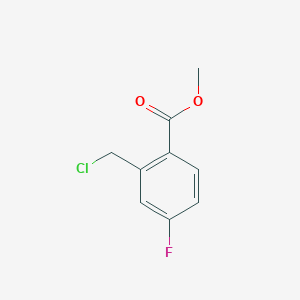

Methyl 2-chloromethyl-4-fluorobenzoate is a halogenated aromatic ester characterized by a benzoyl backbone substituted with a chlorine-containing methyl group at position 2 and a fluorine atom at position 2. Its molecular formula is C₉H₈ClFO₂, with a molecular weight of 202.61 g/mol. This compound is of interest in pharmaceutical and agrochemical research due to the combined electron-withdrawing effects of fluorine and chlorine, which influence its reactivity, stability, and interactions in biological systems. The ester functional group enhances its solubility in organic solvents, making it a versatile intermediate in synthesis.

Properties

Molecular Formula |

C9H8ClFO2 |

|---|---|

Molecular Weight |

202.61 g/mol |

IUPAC Name |

methyl 2-(chloromethyl)-4-fluorobenzoate |

InChI |

InChI=1S/C9H8ClFO2/c1-13-9(12)8-3-2-7(11)4-6(8)5-10/h2-4H,5H2,1H3 |

InChI Key |

CCXZTEXCVNCUAJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)F)CCl |

Origin of Product |

United States |

Preparation Methods

Representative Chloromethylation Procedure

| Step | Description | Details |

|---|---|---|

| 1 | Preparation of Reaction Mixture | Methyl 4-fluorobenzoate is dissolved in an appropriate solvent (e.g., dichloromethane or acetic acid). Formaldehyde (usually as paraformaldehyde or aqueous formalin) and hydrochloric acid are added. Zinc chloride is introduced as the catalyst. |

| 2 | Reaction Conditions | The mixture is stirred at ambient temperature (20–25°C) for several hours, typically 4–12 hours, to allow complete chloromethylation. |

| 3 | Work-up | The reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate. The organic layer is washed with brine and dried over anhydrous sodium sulfate. |

| 4 | Purification | The crude product is purified by column chromatography using silica gel, eluting with a mixture of dichloromethane and hexane, to isolate methyl 2-chloromethyl-4-fluorobenzoate as a colorless oil or solid. |

Reaction Monitoring and Yield

- Yield : The chloromethylation reaction typically affords high yields, often exceeding 80%, depending on reaction time and conditions.

- Characterization : The product is characterized by NMR spectroscopy, confirming the presence of the chloromethyl group and fluorine substitution pattern. Mass spectrometry (EI or ESI) confirms the molecular ion peak consistent with methyl 2-chloromethyl-4-fluorobenzoate.

- Side Reactions : Minor hydrolysis of the ester group may occur under acidic conditions, but this is generally controlled by reaction time and temperature.

Alternative Synthetic Routes and Related Transformations

While chloromethylation is the primary method, related synthetic transformations involving methyl 2-chloromethyl-4-fluorobenzoate include nucleophilic substitution reactions where the chloromethyl group is displaced by amines or other nucleophiles to yield various derivatives.

- For example, substitution with piperazine in dimethyl sulfoxide at 80°C yields methyl 2-chloro-4-(piperazin-1-yl)benzoate with a 99% yield, demonstrating the versatility of the chloromethyl intermediate.

- Similarly, reaction with dimethylamine hydrochloride and potassium carbonate in dimethyl sulfoxide leads to methyl 2-chloro-4-dimethylamino-benzoic acid methyl ester with excellent yields, indicating that the chloromethyl group can be further functionalized for diverse applications.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | Methyl 4-fluorobenzoate |

| Key Reagents | Formaldehyde, Hydrochloric acid, Zinc chloride (catalyst) |

| Solvent | Dichloromethane, Acetic acid, or Dimethyl sulfoxide (for subsequent substitutions) |

| Temperature | Room temperature (20–25°C) for chloromethylation; elevated temperatures (up to 80°C) for nucleophilic substitutions |

| Reaction Time | 4–12 hours for chloromethylation; 1 hour for nucleophilic substitution |

| Work-up | Extraction with ethyl acetate, washing with brine and water, drying over sodium sulfate |

| Purification | Silica gel column chromatography (dichloromethane-hexane mixtures) |

| Typical Yield | >80% for chloromethylation; up to 99% for substitution reactions |

| Characterization | NMR, Mass Spectrometry (EI, ESI), Elemental Analysis |

Research Outcomes and Practical Considerations

- The chloromethylation method provides a straightforward, scalable approach to methyl 2-chloromethyl-4-fluorobenzoate with high regioselectivity and yield.

- The presence of the fluorine atom at the 4-position influences the electrophilic substitution pattern, favoring substitution at the ortho position relative to the ester group.

- The chloromethyl group serves as a versatile handle for further functionalization, enabling the synthesis of a broad range of derivatives with potential biological and material applications.

- Reaction conditions must be carefully controlled to minimize ester hydrolysis and side reactions.

- The use of zinc chloride as a catalyst is standard, but alternative Lewis acids may be explored for optimization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chloromethyl)-4-fluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Major Products Formed

Scientific Research Applications

Methyl 2-(chloromethyl)-4-fluorobenzoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is used in the development of pharmaceutical agents, particularly those targeting specific biological pathways.

Material Science: It is employed in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(chloromethyl)-4-fluorobenzoate involves its reactivity towards nucleophiles due to the presence of the chloromethyl group. The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce different functional groups into the benzene ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Methyl 2-Fluoro-4-Hydroxybenzoate (C₈H₇FO₃)

- Molecular Weight : 170.14 g/mol .

- Key Differences : Replaces the 2-chloromethyl group with a hydroxyl (-OH) group and retains the 4-fluoro substituent.

- Impact :

- The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing water solubility compared to the chloromethyl analog.

- Reduced steric hindrance due to the absence of the bulky chloromethyl group may improve reactivity in nucleophilic substitution reactions.

Sandaracopimaric Acid Methyl Ester (C₂₁H₃₂O₂)

- Structure: A diterpenoid methyl ester with a fused tricyclic backbone .

- Key Differences : Larger molecular framework and lack of halogen substituents.

- Impact: Higher hydrophobicity due to the terpene structure, limiting solubility in polar solvents. Biological activity (e.g., antimicrobial properties) is driven by the terpenoid core rather than halogen interactions .

Methyl Shikimate (C₇H₁₀O₅)

Analytical Characterization Techniques

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.